BenchChemオンラインストアへようこそ!

rac Rivastigmine-d6

LC-MS/MS Quantification Stable Isotope Labeling Internal Standard Selection

Rac Rivastigmine-d6 (CAS 194930-04-6) is a d6-labeled racemic internal standard purpose-built for accurate rivastigmine quantification by LC-MS/MS in complex biological matrices. Unlike non-deuterated or structural analogs, its isotopic match to the analyte corrects for matrix effects, ionization variability, and recovery inconsistencies—a regulatory expectation under FDA and EMA bioanalytical guidance for pharmacokinetic and bioequivalence studies. With ≥98% chemical purity, high isotopic enrichment, and detailed CoA traceable to USP/EP pharmacopeial standards, it directly supports ANDA/DMF filings, cGMP QC release testing, and method validation workflows. Its racemic nature serves both routine achiral assays and future chiral method development without re-qualification costs.

Molecular Formula C14H22N2O2
Molecular Weight 256.37 g/mol
Cat. No. B021777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Rivastigmine-d6
SynonymsN-Ethyl-N-methylcarbamic Acid 3-[1-(Dimethylamino-d6)ethyl]phenyl Ester;  _x000B_Ethylmethylcarbamic Acid 3-[1-(Dimethylamino-d6)ethyl]phenyl Ester; 
Molecular FormulaC14H22N2O2
Molecular Weight256.37 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
InChIInChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3
InChIKeyXSVMFMHYUFZWBK-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Rivastigmine-d6: Deuterated Internal Standard for Precise LC-MS/MS Quantification of Rivastigmine in Pharmacokinetic and Bioanalytical Studies


rac Rivastigmine-d6 (CAS 194930-04-6) is a stable, isotopically labeled analog of the cholinesterase inhibitor rivastigmine, specifically designed as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Chemically, it is 3-(1-(bis(methyl-d3)amino)ethyl)phenyl ethyl(methyl)carbamate, where six hydrogen atoms on the two N-methyl groups are replaced by deuterium (d6) [1]. This racemic, stable isotope-labeled compound enables the precise and accurate quantification of rivastigmine in complex biological matrices, such as human plasma, by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric ionization [2].

Why rac Rivastigmine-d6 is a Non-Substitutable Internal Standard for Rivastigmine Bioanalysis


Generic substitution fails in bioanalytical method validation because the performance of an internal standard is not interchangeable. Non-deuterated analogs or alternative structural analogs cannot correct for the specific matrix effects, ionization variability, and recovery inconsistencies inherent to rivastigmine in complex biological samples [1]. The use of a stable isotope-labeled internal standard, where the analyte and IS are chemically identical but differ in mass, is a regulatory expectation (e.g., FDA Bioanalytical Method Validation Guidance) for achieving the required precision and accuracy in pharmacokinetic studies [2]. A mismatched internal standard can lead to inaccurate quantification, failed method validation, and ultimately, unreliable pharmacokinetic data that could jeopardize drug development or therapeutic drug monitoring [3].

Quantitative Evidence for Selecting rac Rivastigmine-d6 Over Alternative Internal Standards


Six-Fold Deuterium Labeling Ensures Complete Baseline Mass Resolution from Rivastigmine

rac Rivastigmine-d6 provides a +6 Da mass shift (+6.047 u exact mass difference) relative to unlabeled rivastigmine, ensuring complete baseline resolution of the internal standard from the analyte in the mass spectrometer. This is a critical advantage over rivastigmine-d3 (+3 Da), which can be subject to cross-talk or isotopic overlap from the naturally occurring 13C isotope of the unlabeled analyte, particularly in high-resolution MS. The d6 label eliminates this risk, ensuring the measured signal is solely from the internal standard .

LC-MS/MS Quantification Stable Isotope Labeling Internal Standard Selection

High Isotopic Enrichment (≥98 atom% D) Minimizes Quantitation Bias from Unlabeled Impurities

rac Rivastigmine-d6 is commercially supplied with a deuterium isotopic enrichment of ≥98 atom% D, as specified by multiple reputable vendors . This high isotopic purity is directly comparable to alternative deuterated rivastigmine standards (e.g., d3 at 98 atom% D) but is critical for d6 due to the six potential sites of incomplete labeling. A lower enrichment (e.g., 95 atom% D) would introduce a quantifiable amount of unlabeled or partially labeled (d5, d4) species, which would co-elute with the analyte and cause a positive bias in the measured concentration, leading to failed accuracy during method validation .

Isotopic Purity Quantitative Accuracy Method Validation

Racemic Form Provides Flexibility for Non-Chiral and Chiral Method Development

rac Rivastigmine-d6 is supplied as the racemic mixture, which is a strategic advantage for method development compared to enantiomerically pure deuterated standards like (S)-Rivastigmine-d6 . The racemic form allows a single internal standard to be used for quantifying total rivastigmine in achiral assays, which are most common in pharmacokinetic studies, and can also serve as a reference for method development if chiral separation is required. In contrast, a single-enantiomer standard would not be suitable as an IS for the racemic drug formulation, limiting its utility and potentially requiring the purchase of multiple standards .

Analytical Method Development Chiral Chromatography Reference Standard

Regulatory-Ready Characterization and Traceability to Pharmacopeial Standards (USP/EP)

rac Rivastigmine-d6 is supplied with detailed characterization data compliant with regulatory guidelines, and vendors offer traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards based on feasibility [1]. This is a critical differentiator for procurement in a regulated pharmaceutical environment (e.g., ANDA, DMF filings). Many alternative, lower-cost deuterated standards may lack this comprehensive documentation or traceable pedigree, which can cause significant delays during regulatory submission review. The ability to demonstrate a clear chain of metrological traceability is a quantifiable advantage in terms of audit readiness and submission efficiency [2].

ANDA Filing GMP/GLP Compliance Reference Standard Management

Chemical Purity (≥98%) Meets or Exceeds Common Alternatives for Reliable Quantitation

rac Rivastigmine-d6 is routinely supplied with a chemical purity of ≥98%, as confirmed by multiple commercial sources . This level of purity is comparable to that of other high-quality deuterated internal standards (e.g., rivastigmine-d3 at ≥98% purity) . However, it is a key differentiator from lower-purity alternatives (e.g., 95% purity), where impurities could interfere with the assay, contribute to background noise, or necessitate additional purification steps, increasing method development time and cost.

Analytical Standard Quality Method Validation Procurement Specification

Proven Performance in Validated LC-MS/MS Methods for Human Plasma

rac Rivastigmine-d6 has a demonstrated track record of use as an internal standard in validated LC-MS/MS methods for the quantification of rivastigmine in human plasma, as evidenced by a published pharmacokinetic study [1]. While the study abstract does not provide a direct, head-to-head performance comparison against another internal standard, its successful application in a method that meets regulatory expectations (e.g., FDA/EMA guidelines) provides supporting evidence of its suitability and reliability in a real-world, high-stakes bioanalytical context. This contrasts with alternative internal standards like atazanavir-d5 or escitalopram, which, while validated in other methods, are not chemically identical to rivastigmine and may not correct for matrix effects as effectively [2][3].

Bioanalytical Method Validation Clinical Pharmacokinetics Regulated Bioanalysis

Critical Application Scenarios for rac Rivastigmine-d6 Based on Quantitative Evidence


Regulated Bioanalysis for ANDA/DMF Submissions

For CROs and pharmaceutical companies conducting bioequivalence studies for generic rivastigmine formulations, rac Rivastigmine-d6 is the optimal internal standard. Its d6 label ensures mass resolution, and its ≥98% purity and high isotopic enrichment meet FDA/EMA expectations [1]. Critically, its availability with detailed characterization data and traceability to USP/EP standards directly supports ANDA and DMF filings, streamlining the regulatory review process [2].

Clinical Pharmacokinetic (PK) Studies Requiring High Sensitivity

In clinical PK studies of rivastigmine, particularly with low-dose formulations or transdermal patches where plasma concentrations are in the low pg/mL to ng/mL range, the use of a stable isotope-labeled internal standard is essential to correct for matrix effects and ionization variability [3]. rac Rivastigmine-d6 has been successfully applied in a validated LC-MS/MS method for this exact purpose, providing the necessary accuracy and precision to determine key PK parameters (e.g., AUC, Cmax) with confidence [4].

Method Development and Validation for Achiral and Chiral Separations

Bioanalytical laboratories developing new LC-MS/MS methods for rivastigmine benefit from the racemic nature of rac Rivastigmine-d6. It serves as a universal internal standard for the most common achiral assays quantifying total drug. Should a project later require chiral separation to investigate enantiomer-specific pharmacokinetics, the same racemic standard can be used to develop and validate the chiral method, avoiding the cost and time of procuring and qualifying a new, single-enantiomer standard .

Quality Control (QC) in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, rac Rivastigmine-d6 is used as a reference standard for the QC release testing of rivastigmine drug substance and drug product. Its high chemical purity (≥98%) and the availability of a comprehensive Certificate of Analysis (CoA) ensure that potency and purity assays are performed against a well-characterized standard, supporting compliance with cGMP requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Rivastigmine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.